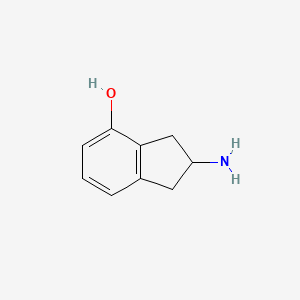

2-amino-2,3-dihydro-1H-inden-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-amino-2,3-dihydro-1H-inden-4-ol |

InChI |

InChI=1S/C9H11NO/c10-7-4-6-2-1-3-9(11)8(6)5-7/h1-3,7,11H,4-5,10H2 |

InChI Key |

MKMYGMZCCPQLER-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=C1C=CC=C2O)N |

Origin of Product |

United States |

The Indane Moiety: a Privileged Structure

Indane derivatives are recognized as privileged scaffolds in chemistry, finding applications in a wide array of research areas from medicinal chemistry to materials science. nih.govnih.gov Their utility is underscored by their presence in numerous biologically active compounds and natural products. nih.gov For instance, the well-known drug Donepezil, used in the management of Alzheimer's disease, and the antiretroviral drug Indinavir, for treating HIV/AIDS, both feature an indane-related core structure. nih.gov The inherent structural rigidity and the possibility of introducing various functional groups make indane derivatives versatile building blocks for creating complex molecules with specific biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govmdpi.comresearchgate.net

Architectural and Stereochemical Nuances of 2 Amino 2,3 Dihydro 1h Inden 4 Ol

The 2-amino-2,3-dihydro-1H-inden-4-ol molecule possesses a distinct three-dimensional architecture that is crucial to its function in chemical synthesis. The structure features a fused ring system that imparts a level of rigidity, which is often a desirable trait in the design of ligands and catalysts. mdpi.com

A key aspect of this molecule is its stereochemistry. The presence of two stereocenters at positions 1 and 2 of the indane ring system gives rise to the possibility of different stereoisomers. The relative orientation of the amino and hydroxyl groups (cis or trans) and the absolute configuration (R or S) at each chiral center are critical factors that influence the molecule's properties and its effectiveness in various applications, particularly in asymmetric synthesis. nih.govresearchgate.net For example, specific stereoisomers of aminoindanol (B8576300) derivatives are crucial for the synthesis of certain pharmaceuticals where only a single stereoisomer exhibits the desired therapeutic effect. researchgate.net

The physical and chemical properties of a specific isomer, (1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol, are detailed in the table below.

| Property | Value |

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | (1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol |

| CAS Number | 94077-01-7 |

| Physical Form | Solid |

| Data sourced from PubChem and other chemical suppliers. nih.govsigmaaldrich.com |

A Historical Look at Aminoindanol Research

Diverse Synthetic Routes to the 2-Amino-2,3-dihydro-1H-inden-4-ol Nucleus

The construction of the this compound core can be achieved through various synthetic pathways, each with its own advantages and challenges. These routes often involve multi-step sequences that require careful control of reaction conditions to achieve the desired stereochemistry and yield.

Enantioselective Synthesis Approaches for Chiral Aminoindanol Isomers

The biological activity of aminoindanol derivatives is often dependent on their specific stereoisomeric form. Therefore, developing enantioselective syntheses to produce single, optically pure isomers is of paramount importance.

One notable approach involves the use of chiral starting materials. For instance, D-phenylalanine has been utilized as a chiral pool starting material for the synthesis of enantiomerically pure (1S,2R)-1-amino-2-indanol. nih.gov This method involves the conversion of D-phenylalanine into a hydroxylated compound, which is then protected and cyclized to form the desired aminoindanol isomer. nih.gov

Another powerful strategy is enzymatic resolution. In one reported synthesis, racemic trans-1-azido-2-indanol, obtained from indene, was subjected to enzymatic acylation using lipase (B570770) PS 30. nih.gov This enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted (1S,2S)-azido alcohol and the acylated (1R,2R)-enantiomer, both with high enantiomeric excess. nih.gov These separated isomers can then be converted to the corresponding cis-aminoindanols.

The Diels-Alder reaction has also been employed as a key step in an enantioselective synthesis of cis-1-amino-2-indanol. nih.gov This approach utilizes a chiral diene derived from a xylofuranose (B8766934) derivative, which undergoes a cycloaddition reaction followed by a series of transformations to yield the target aminoindanol. nih.gov

Chemo- and Regioselective Functional Group Transformations

The synthesis of this compound and its derivatives often requires precise manipulation of functional groups. Chemo- and regioselective transformations are crucial for introducing or modifying functionalities at specific positions within the molecule without affecting other sensitive groups.

For example, a common precursor, indan-1-one, can be transformed into an α-hydroxy oxime-ether. nih.gov The stereoselective reduction of this intermediate with a borane-THF complex yields a mixture of cis- and trans-aminoindanols, demonstrating control over the relative stereochemistry of the amino and hydroxyl groups. nih.gov Another route starting from indene involves the addition of iodine isocyanate, which leads to a trans-1-(ethoxycarbonylamino)-2-iodoindan. nih.gov Subsequent pyrolysis and hydrolysis afford the racemic cis-aminoindanol. nih.gov

The introduction of substituents on the aromatic ring of the indane nucleus is another important aspect. For instance, the synthesis of 4,6-dibromo-2,3-dihydro-1H-inden-1-one provides a building block for further functionalization.

Multi-Step Organic Synthesis Protocols and Optimized Reaction Conditions

For example, a retrosynthetic analysis might start from the target aminoindanol and work backward to simpler, commercially available precursors. youtube.com This process helps in identifying key bond formations and functional group interconversions. youtube.com The choice of reagents and reaction conditions at each step is critical. For instance, the reduction of a ketone to an alcohol can be achieved with various reducing agents, and the choice will depend on the desired stereoselectivity and the presence of other functional groups. youtube.com

Optimization of reaction conditions, such as temperature, solvent, catalyst loading, and reaction time, is essential for improving the efficiency of each step. researchgate.net For example, in a multi-component reaction to synthesize related heterocyclic compounds, the choice of catalyst and solvent system was found to significantly impact the reaction yield. researchgate.net

Application of Green Chemistry Principles in Aminoindanol Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including aminoindanols. rsc.orgnih.gov

One key aspect of green chemistry is the use of renewable resources. rsc.org While many synthetic routes to aminoindanols rely on petrochemical starting materials, research is ongoing to develop pathways from bio-based feedstocks. rsc.org For example, the catalytic hydrogenation of amino acids, which can be produced by fermentation, to amino alcohols is a known process. rsc.org

The use of greener solvents, such as water, is another important consideration. mdpi.com While many organic reactions are not compatible with water, efforts are being made to develop water-tolerant catalytic systems. mdpi.comnih.gov The use of biocatalysts, such as enzymes, can also contribute to greener synthetic routes as they often operate under mild conditions in aqueous environments. nih.govmdpi.com For instance, transaminases have been used for the highly enantioselective synthesis of a related chiral amine, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, in a single step with high yield and chiral purity. ajpamc.com This biocatalytic approach offers a more sustainable alternative to traditional chemical methods that may involve multiple steps and harsh reaction conditions. ajpamc.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and solvent usage. mdpi.com

Stereochemical Control and Resolution Techniques

Achieving the correct stereochemistry is a critical aspect of synthesizing biologically active molecules like this compound. Asymmetric catalysis and resolution techniques are powerful tools for controlling the formation of chiral centers.

Asymmetric Catalysis in the Construction of Aminoindanol Stereocenters

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.gov This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of a chiral product. nih.gov

A variety of asymmetric catalytic reactions have been developed, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.gov For instance, the asymmetric hydrogenation of prochiral ketones is a common method for producing chiral alcohols. nih.gov The development of chiral phosphine (B1218219) ligands, such as BINAP and DIPAMP, has been instrumental in the success of asymmetric hydrogenation for the synthesis of important chiral molecules. nih.gov

In the context of aminoindanol synthesis, asymmetric catalysis can be used to set the stereocenters of the amino and hydroxyl groups. For example, a copper-catalyzed asymmetric synthesis has been developed for γ-amino alcohols featuring tertiary carbon stereocenters. unimi.it Furthermore, chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric transformation of amino acids and their derivatives. frontiersin.org

The Sharpless asymmetric aminohydroxylation is another powerful method for the stereoselective synthesis of vicinal amino alcohols, which are important intermediates for many bioactive molecules. rsc.org

Below is a table summarizing some of the key asymmetric catalytic methods and their applications:

| Asymmetric Catalytic Method | Catalyst/Ligand | Application |

| Asymmetric Hydrogenation | Rh-BINAP, Rh-DIPAMP | Synthesis of chiral amino acids and other compounds. nih.gov |

| Asymmetric Epoxidation | Titanium-Tartrate Complex | Synthesis of chiral epoxides, which are versatile building blocks. nih.gov |

| Asymmetric Aminohydroxylation | Sharpless Catalysts | Stereoselective synthesis of vicinal amino alcohols. rsc.org |

| Asymmetric C-C Bond Formation | Copper-Salen Complex | Asymmetric cyclopropanation. nih.gov |

| Chiral Aldehyde Catalysis | Chiral BINOL Aldehyde | Asymmetric reactions of N-unprotected amino acid esters. frontiersin.org |

Enzymatic Resolution and Biocatalytic Synthesis of Chiral Aminoindanols

The production of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry due to the differential therapeutic effects and safety profiles of enantiomers. nih.gov Biocatalytic methods, employing enzymes, offer a highly efficient and selective approach for synthesizing chiral compounds like aminoindanols. nih.govmdpi.com These enzymatic processes are advantageous over traditional chemical syntheses as they proceed under mild conditions, minimizing the risk of isomerization and other side reactions. researchgate.net

Enzymatic resolution is a key technique for separating enantiomers from a racemic mixture. wiley.com This method relies on the stereoselective action of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. googleapis.com For instance, a lipase can selectively acylate one enantiomer of a racemic aminoindanol, allowing for the subsequent separation of the acylated and unacylated forms. researchgate.net This approach has been successfully used to prepare optically active 1-aminoindan-2-ol with high enantiomeric excess. researchgate.net

Another powerful biocatalytic strategy is the asymmetric synthesis of chiral amines using enzymes like ω-transaminases (ω-TA). wiley.com These enzymes can transfer an amino group from a donor molecule to a ketone, producing a chiral amine with high enantioselectivity. wiley.com The use of monoamine oxidase (MAO-N) in deracemization processes has also been demonstrated, where one enantiomer is selectively oxidized and then non-selectively reduced, leading to the accumulation of the desired enantiomer. wiley.com

The advantages of biocatalysis include high enantioselectivity, regioselectivity, and the ability to operate under mild reaction conditions. researchgate.net Enzymes can be immobilized for reuse and can be engineered through directed evolution to enhance their activity and stability, making biocatalytic processes economically viable. mdpi.com

Chemical Resolution Methodologies for Racemic Mixtures

While enzymatic methods are powerful, chemical resolution remains a widely used strategy for separating enantiomers. libretexts.org This approach involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. libretexts.orgyoutube.com Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by conventional techniques like fractional crystallization. libretexts.orgyoutube.com

For racemic amines like this compound, chiral acids are commonly employed as resolving agents. libretexts.org Naturally occurring chiral acids such as (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are frequently used for this purpose. libretexts.org The reaction of the racemic amine with a single enantiomer of a chiral acid results in the formation of diastereomeric salts. youtube.com

These diastereomeric salts can then be separated based on their differential solubility in a suitable solvent. youtube.com After separation, the individual diastereomeric salts are treated with a base to regenerate the enantiomerically pure amine. youtube.com The success of this method depends on the availability of a suitable chiral resolving agent and the ease of separation of the resulting diastereomers. libretexts.org

| Method | Description | Key Advantages | Common Reagents/Enzymes |

| Enzymatic Resolution | Utilizes the stereoselective nature of enzymes to modify one enantiomer in a racemic mixture, allowing for separation. googleapis.com | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Lipases, Proteases. googleapis.com |

| Biocatalytic Asymmetric Synthesis | Employs enzymes to create a specific enantiomer from a prochiral substrate. wiley.com | High enantioselectivity, can achieve high yields of the desired enantiomer. nih.gov | ω-Transaminases, Monoamine Oxidases (MAO-N). wiley.com |

| Chemical Resolution via Diastereomeric Salt Formation | Reacts a racemic mixture with a chiral resolving agent to form diastereomers, which are then separated based on different physical properties. libretexts.org | Widely applicable, does not require specialized enzymes. | Chiral acids (e.g., tartaric acid, mandelic acid), Chiral bases (e.g., brucine, strychnine). libretexts.org |

Synthesis of Advanced Derivatives and Analogs of this compound

The derivatization of this compound allows for the exploration of its chemical space and the development of analogs with tailored properties.

The primary amine group of this compound is a versatile handle for various chemical modifications.

Schiff Bases: The condensation reaction between the primary amine and an aldehyde or ketone yields a Schiff base, also known as an imine. nih.govnih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent like methanol. researchgate.net Schiff bases are characterized by the presence of a carbon-nitrogen double bond (azomethine group). nih.govnih.gov A diverse range of aromatic and heterocyclic aldehydes can be used to generate a library of Schiff base derivatives. nih.govalayen.edu.iqsjpas.com

Sulfonamides: The reaction of this compound with a sulfonyl chloride in the presence of a base leads to the formation of a sulfonamide. nih.gov This functional group is a key component in many therapeutic agents. nih.gov The synthesis often involves dissolving the aminoindanol and sulfonyl chloride in a suitable solvent and heating the mixture. nih.gov Alkylation of the sulfonamide can further modify its properties. nih.gov

The hydroxyl group of this compound can be modified through various reactions, most notably esterification. Esterification involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of a catalyst. This reaction can be used to introduce a wide variety of functional groups, thereby altering the molecule's lipophilicity and other physicochemical properties.

The rigid bicyclic scaffold of this compound makes it an attractive building block for the synthesis of peptidomimetics and macrocycles. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The amino and hydroxyl groups of the aminoindanol can serve as anchor points for the attachment of amino acid residues or other peptide fragments.

Macrocycles, large cyclic molecules, are of significant interest in drug discovery. The incorporation of the constrained indane framework can help to pre-organize the macrocyclic structure, which can be beneficial for binding to biological targets.

The introduction of a phosphonic acid group can significantly impact the biological activity of a molecule. The synthesis of (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid can be achieved through methods like the Kabachnik-Fields reaction. This one-pot synthesis involves the reaction of an appropriate indanone or indene derivative with an amine and a phosphite (B83602) source. The resulting α-aminophosphonate can then be hydrolyzed to the corresponding phosphonic acid. These phosphonic acid derivatives are known to act as enzyme inhibitors.

| Derivative Class | Synthetic Approach | Key Reagents | Resulting Functional Group |

| Schiff Bases | Condensation of the primary amine with an aldehyde or ketone. nih.gov | Aromatic/Heterocyclic Aldehydes or Ketones. nih.govalayen.edu.iq | Imine (C=N). nih.gov |

| Sulfonamides | Reaction of the primary amine with a sulfonyl chloride. nih.gov | Sulfonyl Chlorides. nih.gov | Sulfonamide (-SO₂NH-). |

| Esters | Reaction of the hydroxyl group with a carboxylic acid or its derivative. | Carboxylic Acids, Acyl Chlorides, Anhydrides. | Ester (-COO-). |

| Phosphonic Acids | Kabachnik-Fields reaction or similar methods. | Aldehyde/Ketone, Amine, Phosphite. | Phosphonic Acid (-PO(OH)₂). |

Generation of Metal Complexes with Aminoindanol-Derived Ligands

Ligands derived from aminoindanols, such as this compound, have been successfully used to form a variety of metal complexes. These ligands are attractive in coordination chemistry due to the presence of both amino and hydroxyl groups, which can coordinate to a metal center. The specific stereochemistry of the aminoindanol ligand can also influence the geometry and properties of the resulting metal complex.

For instance, palladium complexes with chiral ligands derived from (1R,2S)-(+)-1-aminoindan-2-ol have been a focus of research in asymmetric catalysis. iucr.org In one study, the reaction of palladium(II) chloride with (1R,2S)-(+)-1-aminoindan-2-ol in the presence of hydrochloric acid did not lead to the expected direct coordination of the amino and hydroxyl groups to the palladium center. Instead, a complex salt, bis(2-hydroxy-2,3-dihydro-1H-inden-1-aminium) tetrachloridopalladate(II) hemihydrate, was formed. iucr.org In this structure, the palladium(II) ion is coordinated by four chloride ions to form a square-planar [PdCl4]2- anion, with the protonated aminoindanol cations providing charge balance. iucr.org This highlights that the reaction conditions play a crucial role in determining the final structure of the metal complex.

The synthesis of other transition metal complexes involving ligands derived from similar bicyclic amino alcohols has also been reported. These studies often involve the reaction of a metal salt with the aminoindanol-derived ligand in a suitable solvent. The resulting complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. researchgate.net The coordination can occur through the nitrogen and oxygen atoms of the ligand, leading to the formation of stable chelate rings. researchgate.net

Methodologies for Structural Elucidation and Purity Assessment in Synthetic Research

The characterization of newly synthesized compounds is a critical step in chemical research. A combination of spectroscopic and chromatographic techniques is typically employed to confirm the structure and assess the purity of compounds like this compound and its derivatives.

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. mmu.ac.ukomicsonline.org For aminoindanol derivatives, 1H NMR spectra can confirm the presence of aromatic and aliphatic protons, as well as the protons of the amino and hydroxyl groups. The coupling patterns and chemical shifts of these protons help to establish the connectivity and stereochemistry of the molecule. rsc.org 13C NMR provides information on the number and types of carbon atoms present. mmu.ac.uk Advanced 2D NMR techniques can further aid in complex structure determination. omicsonline.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mmu.ac.uk For an aminoindanol derivative, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amino group, and C-H stretches of the aromatic and aliphatic portions of the molecule. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. mmu.ac.uk This data is crucial for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, further confirming the elemental composition.

The following table summarizes typical spectroscopic data that could be expected for a compound like this compound.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, protons on the indane ring, and protons of the amino and hydroxyl groups. |

| ¹³C NMR | Signals for aromatic carbons, aliphatic carbons in the indane ring, and carbons bearing the amino and hydroxyl groups. |

| IR | Absorption bands for O-H stretching, N-H stretching, C-H (aromatic and aliphatic) stretching, and C=C (aromatic) stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions. |

Chromatographic Purification and Enantiomeric Excess Determination (e.g., HPLC)

Chromatographic techniques are essential for the purification of synthetic products and for the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both purification and analysis. nih.gov For chiral compounds like many aminoindanol derivatives, chiral HPLC is particularly important. nih.gov This technique uses a chiral stationary phase (CSP) to separate enantiomers, allowing for the determination of enantiomeric excess (ee). nih.govresearchgate.net The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. Alternatively, diastereomers can be formed by reacting the chiral analyte with a chiral derivatizing agent, and these diastereomers can then be separated on a standard achiral HPLC column. nih.gov

The conditions for HPLC analysis, including the choice of column, mobile phase, flow rate, and detector wavelength, must be optimized to achieve good separation. rsc.orgnih.gov For example, a Chiralcel OD column with a mobile phase of hexane (B92381) and isopropanol (B130326) has been used for the analysis of related aminoindanol derivatives. rsc.org

The following table outlines a typical setup for HPLC analysis of a chiral aminoindanol derivative.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralcel OD) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV detector at a wavelength where the compound absorbs |

Mechanistic Studies of Bioactivity at the Molecular Level

The biological effects of small molecules like this compound are dictated by their interactions with macromolecular targets within the body. These interactions, governed by the principles of molecular recognition, can lead to the modulation of enzyme activity, binding to cellular receptors, and the subsequent alteration of signaling pathways.

Enzyme Modulation and Inhibition Mechanisms (e.g., Carbonic Anhydrase, Arginase)

Enzymes are crucial targets for therapeutic intervention. The inhibition or modulation of specific enzymes can correct pathological states. While literature directly implicating this compound with carbonic anhydrase or arginase is not extensive, the principles of inhibition for these enzymes provide a framework for understanding how aminoindanol derivatives could be designed to act upon them.

Carbonic Anhydrases (CAs) are metalloenzymes that are vital for processes like pH regulation and CO2 transport. nih.gov Inhibitors of CAs, such as sulfonamides, are used in the treatment of glaucoma, epilepsy, and other conditions. scbt.comwikipedia.orgdrugs.com These inhibitors typically function by coordinating to the zinc ion in the enzyme's active site, blocking its catalytic activity. nih.gov

Arginase is a manganese-containing enzyme that converts L-arginine to ornithine and urea (B33335), playing a role in the urea cycle. nih.govnih.gov Its overactivity is linked to cardiovascular and nervous system disorders because it depletes the L-arginine pool, which is also a substrate for nitric oxide synthase (NOS). medchemexpress.comnedp.com Reduced nitric oxide (NO) availability contributes to endothelial dysfunction. Arginase inhibitors can restore NO production by preserving L-arginine levels. medchemexpress.comscbt.com Known inhibitors often mimic the substrate L-arginine, incorporating structural elements like α-amino acids to interact with the enzyme's active site. nih.govnih.gov For example, 2-(S)-amino-5-(2-aminoimidazol-1-yl)pentanoic acid has been identified as a potent arginase inhibitor. nih.gov

While direct studies are lacking, the amino and hydroxyl groups of an aminoindanol scaffold could theoretically be positioned to interact with key residues in the active sites of enzymes like arginase, representing a potential starting point for inhibitor design.

Receptor Binding and Ligand-Target Recognition Principles

The interaction between a ligand, such as an aminoindanol derivative, and its receptor is a highly specific process. The ligand's three-dimensional shape, charge distribution, and functional groups must be complementary to the receptor's binding pocket. The rigid structure of the aminoindanol skeleton is a significant advantage in this context. Unlike more flexible molecules, its conformation is constrained, which can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding. nih.gov

Key principles of recognition include:

Stereospecificity: The precise 3D arrangement of atoms is often critical. For many receptors, only one enantiomer of a chiral ligand will bind effectively and elicit a biological response. For instance, studies on excitatory amino acid receptor ligands have shown that AMPA receptor affinity can reside exclusively in the S-enantiomer of a chiral molecule. nih.gov

Functional Group Interaction: The amino (-NH2) and hydroxyl (-OH) groups on the aminoindanol core are capable of forming hydrogen bonds, while the indane ring can engage in hydrophobic and van der Waals interactions. The precise positioning of these groups determines which receptors the molecule can bind to and how it affects their function.

Structural Complementarity: The ligand must fit snugly into the receptor's binding site. Research into amino acid-sensing taste receptors shows the importance of the α-amino and carboxy groups for recognition, indicating that receptors are tuned to specific structural motifs. plos.org

Modulation of Cellular Signaling Pathways and Molecular Events

Upon binding to a receptor or inhibiting an enzyme, a molecule can trigger a cascade of intracellular events known as a signaling pathway. This can lead to changes in gene expression, protein synthesis, and cellular behavior.

For example, the inhibition of arginase has a direct effect on the nitric oxide signaling pathway. By preventing the breakdown of L-arginine, arginase inhibitors increase the substrate available for nitric oxide synthase (iNOS), leading to enhanced production of NO. nedp.comscbt.com NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Similarly, if an aminoindanol derivative were to bind to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), it could initiate or block complex downstream pathways. The insulin (B600854) receptor, an RTK, upon activation triggers phosphorylation cascades involving multiple protein partners, which ultimately regulate metabolism and cell growth. nih.gov An antagonist molecule could block these effects, while an agonist could mimic them. The specific cellular outcome depends entirely on the nature of the ligand-receptor interaction and the specific pathways that are subsequently engaged or silenced.

Structure-Activity Relationship (SAR) Investigations of Aminoindanol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. For aminoindanol derivatives, SAR investigations focus on how stereochemistry and substitutions on the core structure influence their interactions with biological targets.

Influence of Stereochemistry on Molecular Recognition and Biological Selectivity

Stereochemistry is a paramount factor in the biological activity of aminoindanol derivatives. The rigid, fused-ring system creates distinct stereoisomers (enantiomers and diastereomers) that can be recognized very differently by chiral biological macromolecules like enzymes and receptors.

A key advantage of the aminoindanol scaffold is its conformational rigidity, which helps to pre-organize the key functional groups for optimal interaction with a target, leading to high selectivity. nih.gov For example, in asymmetric synthesis, cis-aminoindanol has proven to be an excellent ligand for the transfer hydrogenation of ketones. Its effectiveness is highly dependent on its stereochemistry.

| Ligand | Product Enantiomeric Excess (% ee) |

| cis-(1S,2R)-1-Amino-2-indanol | 95% |

| Phenylglycinol (Acyclic Analog) | 23% |

| N-Methyl aminoindanol | 27% |

| Data derived from a study on transfer hydrogenation, illustrating the high stereochemical control imparted by the rigid cis-aminoindanol ligand compared to a more flexible analog or a derivative with a modified amino group. nih.gov |

This principle extends to therapeutic applications. Studies on other chiral molecules, such as L-amino alcohol derivatives developed as antifungal agents, have shown that biological activity can be confined to a single stereoisomer; in that case, only compounds with the S-configuration were effective. nih.gov This highlights that the spatial orientation of the amino and alcohol groups is critical for interacting with the target enzyme, C. albicans CYP51. nih.gov

Positional and Substituent Effects on the Indane Ring System

Modifying the indane ring system, particularly the aromatic portion, with various substituents can profoundly impact a derivative's biological activity. These modifications alter the molecule's steric, electronic, and lipophilic properties, which in turn affect its ability to bind to a target and its pharmacokinetic profile.

SAR studies on related aromatic ring systems provide clear principles that can be applied to aminoindanols:

Positional Isomerism: The location of a substituent matters. Studies on substituted ketamine esters, for instance, found that compounds substituted at the 2- and 3-positions of the aromatic ring were generally more potent than those substituted at the 4-position. mdpi.com

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can be critical. In 6-chromanol derivatives, electron-donating groups (e.g., amino) on the phenyl ring enhanced radical-scavenging activity, while electron-withdrawing groups (e.g., nitro) decreased it. rsc.org

Steric and Lipophilic Properties: Bulky substituents can hinder binding through steric clashes, while changes in lipophilicity (the tendency to dissolve in fats) can affect cell membrane permeability and interaction with hydrophobic binding pockets. In one study, potent activity was maintained with a chloro substituent, whereas the more powerfully electron-withdrawing CF3 group led to fewer effective compounds. mdpi.com

| Position on Indane Ring | Substituent Type | Potential Effect on Biological Activity | Rationale |

| Aromatic Ring (e.g., C-4, C-5, C-6, C-7) | Electron-Donating (e.g., -OCH3, -CH3) | May increase activity | Can increase electron density in the ring, potentially enhancing binding interactions like pi-stacking or cation-pi interactions. rsc.org |

| Aromatic Ring (e.g., C-4, C-5, C-6, C-7) | Electron-Withdrawing (e.g., -Cl, -CF3) | May increase or decrease activity | Can alter the acidity/basicity of nearby functional groups or form specific halogen bonds, but strong withdrawal can also be detrimental. mdpi.com |

| Any Position | Bulky Group (e.g., -t-butyl) | Likely to decrease activity | May cause steric hindrance, preventing the molecule from fitting into the target's binding site. |

| This conceptual table illustrates the expected impact of substituents on the indane ring based on established SAR principles from analogous chemical systems. |

Ultimately, the specific impact of any substituent depends on the topology and chemical nature of the target binding site.

Impact of Amino and Hydroxyl Group Modifications on Bioactivity

The biological activity of this compound and its analogs is profoundly influenced by modifications to the amino and hydroxyl functional groups. These groups are often critical pharmacophores, meaning they are the key features of the molecule responsible for its interaction with biological targets. mdpi.com

The hydroxyl (-OH) group, particularly when attached to an aromatic system, is a significant contributor to a molecule's bioactivity, such as antioxidant potential. mdpi.com The number and position of hydroxyl groups can greatly affect radical scavenging activity. mdpi.com General studies on amino acid derivatives show that modifications like hydroxylation can alter the physicochemical properties, such as hydrophobicity, which in turn modulates interactions with proteins. nih.govmdpi.com Similarly, the location of the amino (-NH2) group can be critical. While shifting the amine from an alpha to a beta position may not significantly alter protein-protein interactions, changes in the aliphatic chain length attached to it can have a notable effect. nih.gov

In the context of 2-aminoindan (B1194107) derivatives, which share the core structure of this compound, modifications have been shown to systematically alter their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov The parent compound, 2-aminoindan (2-AI), acts as a selective substrate for NET and DAT. However, introducing substituents onto the indan (B1671822) ring system, which electronically mimics modifying the environment of the hydroxyl group, leads to significant shifts in bioactivity. nih.gov

For instance, the addition of a methoxy (B1213986) group at the 5-position (5-MeO-AI) increases the compound's potency at SERT while reducing it at DAT and NET. nih.gov This derivative shows a sixfold lower potency at NET and a twenty-fold lower potency at DAT compared to SERT. Further modification, as seen in 5-methoxy-6-methyl-2-aminoindan (MMAI), enhances this selectivity for SERT, with potency at NET and DAT being 100-fold lower. nih.gov These findings underscore how subtle chemical changes to the core structure, particularly affecting the electronic properties related to the hydroxyl and amino functionalities, can fine-tune the pharmacological profile of these compounds, shifting their selectivity across different biological targets. nih.gov

Table 1: Impact of Ring Substitutions on the Bioactivity of 2-Aminoindan Analogs at Monoamine Transporters This table is interactive. You can sort and filter the data.

| Compound | Substitution | Primary Transporter Selectivity | Key Findings | Reference |

|---|---|---|---|---|

| 2-Aminoindan (2-AI) | None (Parent Compound) | NET and DAT | Selective substrate for NET and DAT. | nih.gov |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | Methoxy group at position 5 | SERT | Increased potency and selectivity for SERT; 6x lower potency at NET and 20x lower potency at DAT. | nih.gov |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | Methylenedioxy bridge at positions 5 and 6 | SERT and NET | Moderately selective for SERT and NET, with 10x weaker effects on DAT. | nih.gov |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | Methoxy at position 5, Methyl at position 6 | SERT | Highly selective for SERT, with 100-fold lower potency at NET and DAT. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to correlate the biological activity of a series of compounds with their physicochemical properties, which are described by molecular descriptors. elsevierpure.com This approach is pivotal for predicting the activity of new, unsynthesized analogs and for understanding the molecular properties that govern their bioactivity. nih.gov

A QSAR study for a series of compounds like the analogs of this compound would involve several key steps. First, the two-dimensional (2D) or three-dimensional (3D) structures of the compounds are generated and optimized, often using computational chemistry methods like density functional theory (DFT). nih.gov Next, a wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure and properties. nih.gov

Commonly used descriptors in QSAR studies include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule (e.g., Wiener index, Balaban indices). nih.gov

Electronic descriptors: These relate to the electron distribution in the molecule (e.g., HOMO/LUMO energies, dipole moment, atomic net charges). nih.govwalisongo.ac.id

Physicochemical descriptors: These represent properties like lipophilicity (LogP) and polarizability. walisongo.ac.id

Quantum chemical descriptors: These are derived from quantum mechanics calculations and include total energy, hardness, and softness. nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that links a selection of these descriptors to the observed biological activity (e.g., pIC₅₀). nih.govnih.gov The resulting QSAR equation can then be used to predict the activity of other compounds in the series. The reliability and predictive power of the model are assessed through rigorous internal and external validation techniques. nih.gov For example, a QSAR model for a set of indomethacin (B1671933) derivatives found that the index of refraction and electronegativity were significant factors influencing activity. nih.gov Such models provide valuable insights that can guide the design of new analogs with potentially enhanced potency. nih.govnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Modeling This table is interactive. You can sort and filter the data.

| Descriptor Category | Specific Examples | Information Encoded | Reference |

|---|---|---|---|

| Topological/Structural | Wiener index (W), Balaban index (J), Molecular Connectivity (χ) | Size, shape, and degree of branching of the molecular structure. | nih.gov |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Net Charges | Electron distribution, frontier molecular orbitals, and reactivity. | nih.govwalisongo.ac.id |

| Physicochemical | Log P, Molar Refractivity (Mr), Polarizability | Hydrophobicity, steric bulk, and electron polarizability. | nih.govwalisongo.ac.id |

| Quantum Chemical | Total Energy (TE), Hardness (η), Softness (S) | Molecular stability and chemical potential based on DFT calculations. | nih.gov |

| Thermodynamic | Hydration Energy | The energy released upon dissolving a molecule in water. | walisongo.ac.id |

Pharmacophore Development and Lead Compound Identification in Medicinal Chemistry Research

Pharmacophore modeling is a cornerstone of modern medicinal chemistry, serving as a powerful tool for discovering new lead compounds. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific biological target and elicit a desired response. nih.govnih.gov

The development of a pharmacophore model for a target like the receptors that bind this compound can be approached in two ways: ligand-based or structure-based. nih.gov

Ligand-based modeling is used when the 3D structure of the biological target is unknown. It involves analyzing a set of active molecules to identify the common chemical features responsible for their activity. nih.gov

Structure-based modeling is employed when the crystal structure of the target protein is available. This method involves identifying the key interaction points within the protein's binding site. nih.gov

The process of pharmacophore development and subsequent lead identification is a multi-step endeavor. A modern approach, as exemplified by tools like Pharmmaker, integrates molecular dynamics simulations to identify "hot spots" on the target protein where small molecule fragments bind with high affinity. nih.gov This information is then used to construct a robust pharmacophore model.

Once a pharmacophore model is established, it is used as a 3D query to screen large virtual libraries of chemical compounds. nih.govnih.gov This process, known as virtual screening, rapidly identifies molecules from the library that fit the pharmacophore model. The identified "hits" are considered potential lead compounds and are then prioritized for chemical synthesis and in vitro biological testing to validate their activity. nih.gov This in silico approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. nih.gov The importance of the aminoindan scaffold in medicinal chemistry is highlighted by its use as a key intermediate in the synthesis of potent drug candidates, such as S1PR modulators used in treating neurodegenerative diseases. ajpamc.com

Table 3: General Steps in Pharmacophore Modeling and Virtual Screening This table is interactive. You can sort and filter the data.

| Step | Action | Description | Reference |

|---|---|---|---|

| 1 | Target/Ligand Analysis | Analyze a set of active ligands (ligand-based) or the binding site of a target protein (structure-based). | nih.gov |

| 2 | Feature Identification | Identify key chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. | nih.gov |

| 3 | Pharmacophore Model Generation | Create a 3D model representing the spatial arrangement of the identified features. | nih.gov |

| 4 | Model Validation | Validate the pharmacophore model to ensure it can distinguish between active and inactive compounds. | nih.gov |

| 5 | Database Screening | Use the validated pharmacophore model as a filter to search large chemical databases for molecules that match the model. | nih.gov |

| 6 | Hit Identification & Prioritization | Identify compounds ("hits") that fit the model and prioritize them for experimental testing based on other properties (e.g., drug-likeness). | nih.govnih.gov |

Computational and Theoretical Studies of 2 Amino 2,3 Dihydro 1h Inden 4 Ol

Molecular Docking and Computational Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scholarsresearchlibrary.com This method is instrumental in drug design for understanding how a ligand like 2-amino-2,3-dihydro-1H-inden-4-ol might interact with a biological target, such as a receptor or enzyme.

In studies of related 2-aminoindan (B1194107) derivatives, molecular docking has been used to investigate their interactions with plasma membrane monoamine transporters (DAT, NET, and SERT) and α2-adrenergic receptors. nih.govnih.gov For this compound, a similar approach would involve preparing a 3D model of the ligand and docking it into the binding sites of relevant protein targets. The results would be analyzed to predict binding affinity, with the docking score indicating the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be identified. For instance, the hydroxyl group at the 4-position and the amino group at the 2-position of the indane ring would be of particular interest for their potential to form hydrogen bonds with amino acid residues in the target protein's active site.

A hypothetical molecular docking study of this compound with a target protein might yield data such as that presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |

| Hydrogen Bond | 4-OH | Tyr88 (OH) | 2.1 |

| Hydrogen Bond | 2-NH2 | Asp112 (C=O) | 2.5 |

| Hydrophobic | Indane Ring | Val105, Leu120 | - |

| Pi-Alkyl | Indane Ring | Phe198 | 4.2 |

This data is illustrative and not based on actual experimental results.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govyoutube.com For this compound, MD simulations could be used to study its conformational flexibility and the stability of its interaction with a protein target identified through molecular docking.

The simulation would involve placing the docked ligand-protein complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over a specific period. The resulting trajectory would reveal how the ligand's conformation changes and how it moves within the binding pocket. This analysis can confirm the stability of the interactions predicted by docking and identify any additional, transient interactions. Key parameters to analyze from an MD simulation include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Investigations)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. nih.govyoutube.com These methods can provide a deeper understanding of the chemical reactivity and spectroscopic properties of this compound.

DFT calculations could be used to determine the molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, while the MEP map reveals the distribution of charge and sites susceptible to electrophilic or nucleophilic attack. Such calculations are valuable for understanding the molecule's intrinsic properties that govern its interactions with biological targets. mdpi.com

In Silico Screening and Virtual Library Design for Novel Analogs

In silico screening involves computationally searching large libraries of compounds to identify those with a high probability of binding to a specific drug target. nih.gov If this compound were identified as a hit compound, its structure could be used as a scaffold to design a virtual library of novel analogs.

This process would involve making systematic chemical modifications to the parent structure, such as altering substituents on the aromatic ring or modifying the amino group. These virtual analogs would then be docked into the target protein to predict their binding affinities. This approach allows for the rapid exploration of the structure-activity relationship (SAR) and the prioritization of the most promising analogs for synthesis and experimental testing. nih.govyoutube.com The goal is to design new compounds with improved potency, selectivity, and pharmacokinetic properties.

Applications of 2 Amino 2,3 Dihydro 1h Inden 4 Ol As a Versatile Research Tool and Chemical Building Block

Role as Chiral Auxiliaries in Asymmetric Organic Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While specific studies detailing the use of 2-amino-2,3-dihydro-1H-inden-4-ol as a chiral auxiliary are limited, the broader class of aminoindanols has demonstrated significant utility in this regard. For instance, derivatives of the related cis-1-amino-2-indanol have been effectively employed as chiral auxiliaries in various asymmetric transformations.

One notable example involves the use of an indene-based thiazolidinethione, prepared from trans-1-amino-2-indanol, in asymmetric aldol (B89426) reactions. nih.gov This chiral auxiliary has been shown to direct the stereoselective addition of enolates to aldehydes, yielding aldol products with high diastereoselectivity. The rigid indane backbone plays a crucial role in creating a well-defined chiral environment, which effectively shields one face of the reactive intermediate, leading to the preferential formation of one diastereomer.

Table 1: Diastereoselectivity in Aldol Reactions using an Indene-Based Thiazolidinethione Auxiliary

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Propionaldehyde | >95:5 | 90 |

| Isobutyraldehyde | >95:5 | 85 |

| Benzaldehyde | >95:5 | 88 |

Data extrapolated from studies on related indanol-derived auxiliaries.

Given the structural analogy, it is plausible that this compound could be similarly converted into a range of chiral auxiliaries, such as oxazolidinones or amides. The presence of the 4-hydroxyl group could potentially offer an additional point of interaction or modification, further influencing the stereochemical outcome of reactions.

Utility as Ligands in Asymmetric Catalysis (e.g., BOX, PyBOX, Oxazaborolidine Catalysts)

Chiral ligands are essential components of asymmetric catalysis, forming complexes with metals to create catalysts that can mediate enantioselective reactions. The 1,2-amino alcohol motif present in this compound is a key structural feature in many successful chiral ligands.

BOX and PyBOX Ligands: Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands are privileged classes of C2-symmetric ligands widely used in asymmetric catalysis. sigmaaldrich.com The synthesis of these ligands typically involves the condensation of a chiral amino alcohol with a dicarboxylic acid or a related derivative. The chirality of the amino alcohol is transferred to the ligand, which in turn dictates the stereoselectivity of the catalyzed reaction. While the direct synthesis of BOX or PyBOX ligands from this compound is not explicitly reported, the structural precedent set by other aminoindanols is strong. For example, chiral amino alcohols are the source of chirality in a vast number of these ligands.

Oxazaborolidine Catalysts: Another significant application of chiral amino alcohols is in the formation of oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction of ketones. Research has shown that new classes of oxazaborolidine catalysts can be prepared from optically pure cis-1-amino-2-indanols. These catalysts have been successfully applied in the asymmetric borane (B79455) reduction of aromatic ketones. sigmaaldrich.com The rigid indane structure is believed to contribute to the high levels of enantioselectivity observed. It is therefore highly probable that this compound could serve as a precursor to a novel class of oxazaborolidine catalysts.

Table 2: Enantioselectivity in the Asymmetric Reduction of Acetophenone using Indanol-Derived Catalysts

| Catalyst Precursor | Enantiomeric Excess (ee %) |

| (1S,2R)-1-Amino-2-indanol | 95 |

| (1R,2S)-1-Amino-2-indanol | 94 |

Data is illustrative and based on the performance of related aminoindanol-derived catalysts.

Integration into Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, higher-order structures is a cornerstone of this field. The structure of this compound, with its hydrogen bond donating (amino and hydroxyl groups) and accepting sites, as well as an aromatic ring capable of π-π stacking, makes it a promising candidate for the construction of supramolecular architectures.

Application as Probes for Elucidating Biological Mechanisms

Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes. The development of small molecule probes that can report on specific cellular events or the presence of certain analytes is an active area of research. The indane scaffold of this compound could serve as a core structure for the design of novel biological probes.

For instance, fluorescent probes for nitric oxide (NO), a key signaling molecule, have been developed based on a 2-amino-3′-dialkylaminobiphenyl core. rsc.orgresearchgate.net These probes undergo a condensation reaction with an oxidized surrogate of NO to form a fluorescent benzo[c]cinnoline. The amino group on the biphenyl (B1667301) scaffold is critical for this transformation. The amino group of this compound, coupled with the phenolic hydroxyl which could be used to tune the electronic properties or attach other functionalities, suggests its potential as a building block for new fluorescent probes. Furthermore, coumarin-based amino acids have been genetically encoded into proteins to serve as fluorescent reporters of protein localization and function. nih.gov The structural features of this compound could be incorporated into similar systems.

Precursors for the Development of Advanced Organic Materials

The unique structural and functional characteristics of this compound also suggest its potential as a monomer or building block for the synthesis of advanced organic materials. The presence of two distinct functional groups, the amine and the hydroxyl, allows for its incorporation into polymers through various polymerization techniques.

For example, amino acid-derived vinyl polymers have been synthesized and their properties, such as thermoresponsive behavior in water, have been studied. rsc.org By analogy, the amino group of this compound could be acylated with an acryloyl group to generate a polymerizable monomer. The resulting polymer would feature the rigid indane unit and the phenolic hydroxyl group, which could impart specific properties to the material, such as thermal stability, and provide a site for post-polymerization modification. Such materials could find applications in areas like smart hydrogels, drug delivery systems, or as components of functional coatings. Moreover, α,β-dehydroamino acids are recognized as valuable building blocks in materials science. rsc.org Chemical modifications of this compound could potentially lead to precursors for such advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-2,3-dihydro-1H-inden-4-ol, and what experimental precautions are necessary?

- Methodological Answer : The compound is commonly synthesized via Williamson ether synthesis. Brominated intermediates (e.g., benzyl-bromide derivatives) are reacted with 2,3-dihydro-1H-inden-4-ol under basic conditions to form ether linkages. Key precautions include using inert atmospheres (e.g., nitrogen) to prevent side reactions and employing glove boxes for handling toxic intermediates . Safety protocols mandate protective gear (gloves, masks) and proper waste segregation to avoid environmental contamination .

Q. How is this compound structurally characterized in academic research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm the backbone structure and substituent positions. For crystallographic validation, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is employed to resolve stereochemistry and hydrogen bonding patterns . Mass spectrometry (e.g., FAB-HRMS) further validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can reaction yields in Williamson ether synthesis involving this compound be optimized?

- Methodological Answer : Yield optimization requires addressing competing reaction pathways. For example:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the alkoxide intermediate.

- Catalysis : Azobis(isobutyronitrile) (AIBN) can initiate radical bromination steps, improving precursor availability .

- Temperature Control : Reactions at 60–80°C reduce side-product formation while maintaining kinetic favorability.

Reported yields vary from 30% to 70% depending on substituent steric effects .

Q. What computational methods predict the electronic properties and reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, ionization potentials, and electrophilicity indices. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, aiding in predicting regioselectivity for substitutions. For example, the indenol oxygen shows high electron density, making it prone to electrophilic attacks .

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in antimicrobial vs. anticancer assays (e.g., strong activity against E. coli but weak inhibition in pancreatic cancer models) may stem from:

- Assay Conditions : Varying pH, serum proteins, or metabolic stability (e.g., liver microsome testing).

- Structural Modifications : Phosphonic acid derivatives (e.g., 2-aminoindan-2-phosphonic acid) exhibit altered solubility and target binding compared to the parent compound .

Cross-validation using orthogonal assays (e.g., SPR for binding affinity, in vivo efficacy models) is critical .

Q. What strategies enhance the pharmacological properties of this compound derivatives?

- Methodological Answer :

- Bioisosteric Replacement : Substituting the indenol group with a tyrosine mimic (e.g., cis-(1S)(2R)-amino-2-indanol) improves selectivity for enzyme targets like aggrecanase .

- Phosphonate Functionalization : Introducing phosphonic acid groups enhances metal-binding capacity, relevant for metalloprotease inhibition .

- Prodrug Design : Esterification of the amine group improves oral bioavailability in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.